molecular formula C10H11N3O2S B2375654 5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 299932-63-1

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2375654
CAS RN: 299932-63-1
M. Wt: 237.28
InChI Key: AAUWKUOASVXTPN-UHFFFAOYSA-N
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Description

The compound “5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The “2,4-Dimethoxyphenyl” group attached to the thiadiazole ring suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 2nd and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring and the “2,4-Dimethoxyphenyl” group. The electron-donating methoxy groups could potentially influence the electronic properties of the overall molecule .


Chemical Reactions Analysis

Thiadiazoles can participate in a variety of chemical reactions, often acting as heterocyclic amines. The presence of the “2,4-Dimethoxyphenyl” group could influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could potentially increase its solubility in certain solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiadiazole derivatives have been studied for their potential biological activity .

Future Directions

The study of thiadiazole derivatives is an active area of research, particularly in the development of new pharmaceuticals. The “5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine” could potentially be studied for its biological activity and other properties .

properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUWKUOASVXTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

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